5H-pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIPMCDNFPBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400013 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-65-0 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5h Pyrrolo 2,3 D Pyrimidine Derivatives
Classical Synthetic Approaches
Traditional methods for constructing the 5H-pyrrolo[2,3-d]pyrimidine skeleton primarily involve two strategic approaches: building the pyrimidine (B1678525) ring onto a pre-existing pyrrole (B145914) or, conversely, forming the pyrrole ring onto a pyrimidine precursor.
Pyrimidine Ring Construction on Pyrrole Scaffolds
A prevalent classical strategy involves the annulation of a pyrimidine ring onto a pyrrole intermediate. strath.ac.uk This approach often begins with the synthesis of a substituted 2-amino-3-cyanopyrrole. strath.ac.ukresearchgate.net These key intermediates can be prepared through various means, such as the reaction of α-hydroxy ketones with benzylamine (B48309) and malononitrile (B47326) or the condensation of N-substituted aminoacetaldehyde dimethyl acetals with malononitrile. strath.ac.ukresearchgate.net
Once the 2-amino-3-cyanopyrrole is obtained, cyclization to form the fused pyrimidine ring can be achieved. For instance, refluxing the cyanoaminopyrrole with formic acid yields the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-one. strath.ac.ukresearchgate.net This ketone can then be converted to a 4-chloro derivative using phosphorus oxychloride, which serves as a versatile intermediate for introducing various amines at the C4-position. researchgate.net
Another method involves reacting 2-amino-3-cyanopyrroles with triethyl orthoformate to form N-ethoxymethylene-2-amino-3-cyanopyrrole intermediates. These can then be cyclized with amines, such as in a reaction with hydrazine (B178648) hydrate, to form 4-amino-pyrrolo[2,3-d]pyrimidines. mdpi.com
Table 1: Examples of Pyrimidine Ring Construction on Pyrrole Scaffolds
| Starting Pyrrole Derivative | Reagents | Product Type | Ref. |
| 2-Amino-3-cyanopyrrole | 1. Formic Acid 2. POCl₃ 3. Aromatic Amine | 4-Aminopyrrolo[2,3-d]pyrimidine | researchgate.net |
| 2-Amino-3-cyanopyrrole | Triethyl orthoformate, Hydrazine hydrate | 4-Amino-pyrrolo[2,3-d]pyrimidine | mdpi.com |
| 1-Substituted 2-amino-3-cyanopyrrole | Diethoxymethyl acetate | 7-Substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine | acs.org |
4-Aminopyrimidine (B60600) Precursor Condensation
The alternative classical approach involves constructing the pyrrole ring onto a pre-existing pyrimidine scaffold. This is a widely used method for accessing the 7-deazapurine core. A common starting material for this strategy is a 4-aminopyrimidine derivative, often with a reactive group at the 5-position.
One established route involves the Michael addition of a 4-aminopyrimidine, such as 2,6-diamino-4(3H)-pyrimidinone, to a nitroolefin. ekb.eg The resulting adduct undergoes a subsequent Nef reaction, converting the nitro group into a carbonyl, which then spontaneously cyclizes to form the fused pyrrole ring. researchgate.net
Another well-documented method is the condensation of 4-aminopyrimidines with α-halocarbonyl compounds. ekb.eg For example, 2,6-diamino-4(3H)-pyrimidinone can be condensed with α-halo ketones or aldehydes to directly yield pyrrolo[2,3-d]pyrimidin-4-ones. ekb.eg Additionally, the reaction of 6-chloropyrimidine derivatives with methyl glycinate (B8599266) can lead to an intermediate that undergoes ring closure to afford the pyrrolo[2,3-d]pyrimidine system. ekb.eg
Advanced Synthetic Strategies and Green Chemistry Approaches
In recent years, synthetic chemists have focused on developing more efficient, selective, and environmentally benign methods for synthesizing this compound derivatives. These advanced strategies include transition-metal-catalyzed cross-coupling reactions and one-pot multicomponent reactions.
Palladium-Catalyzed Direct C-H Arylation Reactions
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of the pyrrolo[2,3-d]pyrimidine core. This method avoids the pre-functionalization often required in traditional cross-coupling reactions, thereby reducing the number of synthetic steps. Researchers have successfully applied this strategy for the direct ortho-C–H arylation of the N-aryl substituent at the 7-position of the pyrrolo[2,3-d]pyrimidine scaffold. grafiati.com This protocol provides a direct route to biphenyl-containing derivatives in good to excellent yields. grafiati.com
Furthermore, domino processes involving palladium-catalyzed double C-H arylation reactions have been developed to construct complex polycyclic systems. For instance, 2,4,7-triarylpyrrolo[2,3-d]pyrimidines can react with o-bromoiodobenzenes in a domino process to assemble pyrimido[5′,4′:4,5]pyrrolo[1,2-f]phenanthridines. grafiati.com
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions offer a cost-effective and efficient alternative for constructing and functionalizing the pyrrolo[2,3-d]pyrimidine system. One notable application is in the synthesis of the precursor 2-amino-3-cyanopyrroles. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between terminal alkynes and sulfonyl azides generates N-sulfonoketenimine intermediates. These reactive species can then be intercepted by phenacylmalononitriles in the presence of copper(I) iodide to afford functionalized 2-amino-3-cyanopyrroles with high regioselectivity and in good yields. researchgate.net
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly valued in green chemistry as they increase efficiency by combining multiple synthetic steps into a single operation, reducing solvent waste and purification efforts. Several MCRs have been developed for the synthesis of polysubstituted pyrrolo[2,3-d]pyrimidines.
One such approach involves the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx
Another efficient one-pot procedure utilizes an L-proline-catalyzed cyclization of 6-aminopyrimidine-4(3H)-ones with nitroolefins in water. grafiati.com This method yields highly substituted 5-arylpyrrolo[2,3-d]pyrimidin-4-ones and is noted for its good to excellent yields and use of an environmentally friendly solvent. grafiati.com
Table 2: Examples of Advanced and Green Synthetic Approaches
| Reaction Type | Key Reagents/Catalyst | Product Type | Ref. |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Aryl Halide | Biphenyl-containing pyrrolo[2,3-d]pyrimidines | grafiati.com |
| One-Pot Three-Component Reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid, TBAB | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
| One-Pot L-proline-catalyzed Cyclization | 6-Aminopyrimidine-4(3H)-one, Nitroolefin, L-proline | 5-Arylpyrrolo[2,3-d]pyrimidin-4-ones | grafiati.com |
Dakin-West Reaction and Dimroth Rearrangement Applications
The combination of the Dakin-West reaction and the Dimroth rearrangement provides an efficient pathway for the synthesis of certain this compound derivatives. This approach is particularly notable for its scalability and avoidance of chromatographic purification.
The Dakin-West reaction is a classical method for converting an α-amino acid into an α-acetamido ketone. In the context of pyrrolo[2,3-d]pyrimidine synthesis, an amino acid like L-alanine is reacted with an acid anhydride (B1165640) (e.g., acetic anhydride) to form an α-acetamido ketone intermediate. This intermediate can then be cyclized with a suitable partner, such as malononitrile, under basic conditions to form a substituted pyrrole.
Following the formation of the pyrrole ring and subsequent construction of the pyrimidine ring, a Dimroth rearrangement can be employed. This rearrangement involves the isomerization of a pyrimidine ring, which proceeds through hydrolysis at the N3–C2 bond, rotation, and subsequent ring closure. tandfonline.com For instance, heating a 4-amino-5,6-dimethylpyrrole-2-carbonitrile intermediate in aqueous ammonia (B1221849) can induce a ring expansion to form the pyrimidine core of the this compound. A notable industrial application of this sequence is the large-scale synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, which was achieved without the need for chromatography. researchgate.net
Regioselective Synthesis and Functionalization
The biological activity of this compound derivatives can be finely tuned through regioselective modifications at various positions of the heterocyclic core.
C4 and C5 Position Modifications and Their Impact
Substitutions at the C4 and C5 positions of the pyrrolo[2,3-d]pyrimidine scaffold have a significant impact on the biological activity of the resulting compounds, particularly as kinase inhibitors.
C4 Position: Modifications at the C4 position often involve the introduction of amino or chloro substituents, which can directly interact with the hinge region of kinases. For example, replacing a hydrophobic C4-phenylamino group with a more hydrophilic glycinamide (B1583983) moiety has been shown to improve water solubility while retaining potent adenosine (B11128) kinase (AK) inhibitory activity. nih.gov The introduction of a chloro group at C4 enhances the electrophilicity of this position, making it a key site for nucleophilic substitution to introduce further diversity. nih.gov
C5 Position: The C5 position is amenable to the introduction of various substituents, including alkyl and aryl groups, which can modulate the compound's properties. For instance, 5-alkyl substitutions have been explored in the development of antifolates that act as inhibitors of dihydrofolate reductase (DHFR). nih.govnih.gov The introduction of a phenyl group at C5, in conjunction with a C4-phenylamino group, has been associated with potent AK inhibition, although it can lead to poor water solubility due to solid-state stacking. nih.gov The synthesis of 5-substituted derivatives can be achieved through various methods, including the condensation of 2-amino-5-[(benzyl)imino]methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-one with appropriate benzylamines. nih.gov
Table 1: Impact of C4 and C5 Substitutions on Biological Activity
| Compound/Derivative Class | C4-Substituent | C5-Substituent | Target/Activity | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Diaryltubercidin analogues | Phenylamino | Phenyl | Adenosine Kinase (AK) Inhibitor | Potent inhibition but poor water solubility. | nih.gov |
| Glycinamide derivatives | Glycinamide | Phenyl | Adenosine Kinase (AK) Inhibitor | Improved water solubility while retaining potency. | nih.gov |
| 2,4-diamino-5-alkyl derivatives | Diamino | Propyl, Isopropyl | Dihydrofolate Reductase (DHFR) Inhibitor | Potent inhibition of human and T. gondii DHFR. | nih.govnih.gov |
| 2-amino-5-iminomethyl derivatives | Amino | (Substituted-benzyl)imino]methyl | pp60c-Src Tyrosine Kinase Inhibitor | Dihalogenated benzyl (B1604629) groups enhance inhibitory activity. | nih.gov |
N5 Substitution Strategies for Tunable Activity
While the pyrrole nitrogen is often denoted as N7 in the context of 7-deazapurine nomenclature, it corresponds to the N5 position in the parent this compound system. Substitution at this position is a key strategy for modulating the biological and physicochemical properties of these compounds.
N5-alkylation can influence metabolic stability and toxicity. For example, in a series of halogenated pyrrolo[3,2-d]pyrimidines (an isomeric system), N5-alkyl substitutions were introduced to slow the rate of metabolism, which was thought to be a source of toxicity. In the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) series, N7-substitution with groups like a cyclopropyl (B3062369) moiety has been utilized in the synthesis of various derivatives. The introduction of a methyl group at N7 is also a common strategy. acs.org Stereoselective synthesis has been employed to introduce chiral substituents at this position, leading to compounds with high stereoselectivity in biological assays. nih.govresearchgate.net
Table 2: N5-Substitution Strategies and Their Effects
| N5-Substituent | Compound Series | Purpose/Effect | Reference(s) |
|---|---|---|---|
| Alkyl groups | Halogenated pyrrolo[3,2-d]pyrimidines | Reduce metabolic rate and toxicity. | |
| Cyclopropyl | 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | Synthetic intermediate for further functionalization. | |
| Methyl | 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Intermediate for kinase inhibitors. | acs.org |
| Chiral (R)- and (S)-1-phenylethyl | 4-amino-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine | High stereoselectivity as A1-adenosine receptor antagonists. | nih.govresearchgate.net |
Introduction of Heterocyclic Moieties and Aromatic Linkers
The introduction of heterocyclic moieties and aromatic linkers to the this compound scaffold is a widely used strategy to explore new chemical space and modulate biological activity. These groups can be attached at various positions, most commonly at C2, C4, C5, and C6.
For instance, a series of 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines have been synthesized via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. researchgate.net In another study, various heterocyclic groups, including pyrazole, were introduced at the C2 position to develop potent LRRK2 inhibitors. acs.org The C6 position has been functionalized with pyridine-based linkers through Suzuki-Miyaura coupling reactions to create CSF1R inhibitors. mdpi.com These modifications can significantly enhance potency and selectivity for specific biological targets.
Table 3: Examples of Heterocyclic Moieties and Aromatic Linkers
| Position of Attachment | Heterocycle/Linker | Synthetic Method | Target/Application | Reference(s) |
|---|---|---|---|---|
| C2, C4 | 4-Aryl-1,2,3-triazole | CuAAC reaction | Fluorescent chromophores | researchgate.net |
| C2 | 5-Methyl-1-[(3R)-oxolan-3-yl]-1H-pyrazole | Multistep synthesis | LRRK2 inhibitors | acs.org |
| C6 | 6-(Pyridin-3-yl) | Suzuki-Miyaura coupling | CSF1R inhibitors | mdpi.com |
| C4 | 2-(4-Aminophenyl)acetate | Nucleophilic substitution | RET kinase inhibitors | nih.gov |
Stereoselective Synthesis of Chiral Pyrrolo[2,3-d]pyrimidine Derivatives
The development of stereoselective synthetic methods is crucial for accessing chiral this compound derivatives, as the stereochemistry of substituents can have a profound effect on biological activity.
A key strategy involves the use of chiral amines in the synthesis. For example, the reaction of a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with enantiomerically pure (S)- or (R)-amines, such as (S)-2,3-dihydro-1H-inden-1-amine, leads to the stereoselective formation of C4-substituted chiral derivatives. acs.org This approach has been instrumental in developing potent and selective LRRK2 inhibitors, where the (S)-isomer of the amino substituent at the C4-position was found to be significantly more potent than the (R)-isomer. acs.org
Another approach involves the stereoselective synthesis of chiral building blocks that are then incorporated into the pyrrolo[2,3-d]pyrimidine scaffold. For instance, the stereoselective synthesis of chiral pyrrolidine (B122466) derivatives can be achieved, which are then used to introduce chirality at various positions of the target molecule. researchgate.net The synthesis of chiral pyrrolo[2,3-d]pyrimidines as A1-adenosine receptor antagonists has also been reported, demonstrating high stereoselectivity with the (R)-enantiomers often being more potent. nih.govresearchgate.net
Table 4: Stereoselective Synthesis of Chiral Pyrrolo[2,3-d]pyrimidine Derivatives
| Chiral Moiety | Position of Chirality | Synthetic Approach | Key Finding | Reference(s) |
|---|---|---|---|---|
| (S)-2,3-dihydro-1H-inden-1-amine | C4 | Nucleophilic substitution with chiral amine | (S)-isomer is a more potent LRRK2 inhibitor. | acs.org |
| (R)- and (S)-1-phenylethylamine | N7 (N5 of parent) | Use of chiral amine in synthesis | High stereoselectivity as A1-adenosine receptor antagonists. | nih.govresearchgate.net |
| (2R)-2-methylpyrrolidin-1-yl | C6 | Incorporation of chiral building block | Potent LRRK2 inhibition. | acs.org |
| Chiral Pyrrolidine | General | Synthesis of chiral precursors | Access to enantiopure pyrrolidine-containing compounds. | researchgate.net |
Structure Activity Relationship Sar Studies of 5h Pyrrolo 2,3 D Pyrimidine Analogs
Influence of Substitution Patterns on Biological Activity
The strategic placement of different chemical groups on the 5H-pyrrolo[2,3-d]pyrimidine ring system has been a key focus of medicinal chemistry efforts. These modifications can dramatically alter the compound's interaction with biological targets, leading to enhanced or diminished activity.
The C4 position of the this compound scaffold is a critical point for interaction with the hinge region of many protein kinases, a key structural element in the ATP-binding pocket. The pyrrolo[2,3-d]pyrimidine core acts as a bioisostere of adenine (B156593), mimicking the natural ligand of kinases and enabling competitive inhibition. nih.gov
Substitutions at the C4 position, such as chloro or amino groups, can directly engage with the kinase hinge region. For instance, 4-chloro derivatives have been shown to enhance binding to kinases like Focal Adhesion Kinase (FAK) and Checkpoint Kinase 1 (CHK1) through halogen bonding. The nitrogen atoms within the pyrrolo[2,3-d]pyrimidine core and the C4-amino group can form hydrogen bonds with the carboxamide backbone of the hinge region, a common feature across the human kinome. acs.org
In the context of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, docking studies suggest that the 7H-pyrrolo[2,3-d]pyrimidine scaffold forms two hydrogen-bond interactions with the backbone of residues in the hinge region of the ATP site. acs.org Specifically, the -NH of the pyrrole (B145914) and a nitrogen atom on the pyrimidine (B1678525) ring can form hydrogen bonds with key hinge residues like GLU930 and LEU932 in Janus Kinase 2 (JAK2). mdpi.com This interaction pattern is also observed with other kinases, where the pyrrolo[2,3-d]pyrimidine core forms hinge hydrogen bonds with crucial residues such as GLU475 and MET477 in Bruton's tyrosine kinase (BTK) and VAL101 in cyclin-dependent kinase 6 (CDK6). mdpi.com
The chirality of substituents at the C4 position can also be crucial for activity. Studies on LRRK2 inhibitors revealed that the (S)-isomer of amino substituents at the C4-position was significantly more potent than the corresponding (R)-isomers, highlighting the importance of stereochemistry for optimal interaction with the kinase. acs.org
Substitutions on the pyrrole ring of the this compound scaffold, particularly at the C5 and C6 positions, play a significant role in modulating biological activity through hydrophobic interactions within the ATP-binding pocket of kinases.
The addition of methyl groups at the C5 and C6 positions can enhance the lipophilicity of the molecule. These methyl groups can improve hydrophobic interactions with the ATP pockets of kinases. For example, in the development of FAK inhibitors, 5,6-dimethyl analogs demonstrated a 10-fold increase in activity compared to their unsubstituted counterparts. Molecular modeling studies have suggested that a C5-substituent on the pyrrolo[2,3-d]pyrimidine ring can mimic the C5-substituent of other bicyclic systems like pteridines, where a methyl group can have a favorable hydrophobic interaction with human dihydrofolate reductase (DHFR). nih.gov
Furthermore, modeling has indicated that extending the C5-methyl group to an ethyl group could potentially enhance these hydrophobic interactions with residues such as Val115 in human DHFR, possibly leading to increased antitumor activity. nih.gov This highlights the potential for fine-tuning the size and nature of the substituent at the C5 position to optimize interactions within the hydrophobic pocket of the target enzyme.
The introduction of a benzoyl side chain to the this compound core has been shown to influence enzyme inhibition selectivity, particularly for enzymes involved in nucleotide synthesis.
Studies on 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have demonstrated that compounds featuring a benzoyl side chain can selectively inhibit key enzymes such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov This selective inhibition leads to a decrease in tumor cell proliferation and an increase in apoptosis.
The length and composition of the bridge connecting the benzoyl group to the pyrrolo[2,3-d]pyrimidine nucleus are critical determinants of biological activity and transport mechanism. nih.govacs.orgresearchgate.net For instance, in a series of 5-substituted pyrrolo[2,3-d]pyrimidine benzoyl analogues, increasing the bridge length beyond two carbons led to a decrease in transport via the proton-coupled folate transporter (PCFT), while transport through the reduced folate carrier (RFC) and folate receptor (FR) was largely maintained. nih.govresearchgate.net Interestingly, these longer-bridged compounds were found to be exclusive inhibitors of de novo purine (B94841) nucleotide biosynthesis, rather than thymidylate synthase (TS). nih.govresearchgate.net
In contrast, replacing the benzoyl ring with an alkyl side chain or substituting the pyrrolo[2,3-d]pyrimidine moiety with a thieno[2,3-d]pyrimidine (B153573) abolished PCFT transport while retaining significant FR uptake and GARFTase inhibition. nih.govresearchgate.net This demonstrates that the benzoyl moiety is a key structural feature for achieving a specific profile of enzyme inhibition and cellular uptake.
The introduction of halogen atoms, such as chlorine, bromine, and iodine, to the this compound scaffold is a common strategy to modulate cytotoxic potency and selectivity. mdpi.com The position and type of halogen can have a significant impact on the biological activity of these compounds. mdpi.com
Halogenated derivatives have shown promising cytotoxic effects against various cancer cell lines. mdpi.comsmolecule.com For example, a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ demonstrated IC50 values in the micromolar range against four different cancer cell lines. mdpi.com The presence of halogen substituents is often associated with enhanced potency. smolecule.com
Specifically, chloro or bromo substituents can enhance cytotoxicity, though this may also lead to increased toxicity. In a study of acyclic halogenated tubercidins, the 5-bromo analog was a more potent inhibitor of human cytomegalovirus (HCMV) replication than the chloro- and iodo-substituted analogs. umich.edu The introduction of iodine at certain positions can significantly enhance antiproliferative potency, sometimes reducing the IC50 to sub-micromolar levels. researchgate.net
The strategic placement of halogens can also influence selectivity. For instance, replacing a hydrogen atom with a larger chlorine atom at the C3-position of a triazole ring substituent resulted in slightly reduced potency against LRRK2. acs.org Conversely, fluorine substitution at the C2 position has been shown to reduce off-target kinase inhibition.
The following table summarizes the cytotoxic effects of some halogenated this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 5e | MCF-7 | 39 |
| HepG2 | 45 | |
| MDA-MB-231 | 51 | |
| HeLa | 42 | |
| 5h | MCF-7 | 35 |
| HepG2 | 41 | |
| MDA-MB-231 | 48 | |
| HeLa | 38 | |
| 5k | MCF-7 | 32 |
| HepG2 | 29 | |
| MDA-MB-231 | 38 | |
| HeLa | 31 | |
| 5l | MCF-7 | 41 |
| HepG2 | 59 | |
| MDA-MB-231 | 47 | |
| HeLa | 52 |
Data sourced from a study on halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’. mdpi.comnih.gov
Modifications at the N5 position of the pyrrole ring in pyrrolo[3,2-d]pyrimidines, an isomer of the this compound scaffold, have been explored as a strategy to modulate toxicity and biological activity. mdpi.comnih.gov
Previous studies on halogenated pyrrolo[3,2-d]pyrimidines indicated that these compounds exhibited potent antiproliferative activity but also showed toxicity. mdpi.comnih.gov To address this, N5 substitutions were introduced with the aim of reducing toxicity. It was found that N5 substitution can indeed modulate both toxicity and activity. mdpi.comnih.gov For example, the introduction of benzyl (B1604629) or hydroxyalkyl groups at the N5 position was shown to lower toxicity compared to unsubstituted analogs.
In one study, a series of N5-substituted pyrrolo[3,2-d]pyrimidines were synthesized and evaluated. mdpi.com It was observed that aromatic substitutions at the N5 position led to increased activity, particularly against leukemia cell lines. mdpi.com Compared to the unsubstituted parent compound, certain N5-substituted derivatives showed up to a 7-fold increase in activity against CCRF-CEM leukemia cells. mdpi.com
Furthermore, the introduction of sulfonamide groups at the N5 position has been investigated. nih.gov A previous study suggested that N5 sulfonamide substituents could decrease toxicity without negatively impacting activity. nih.gov This indicates that the N5 position is a valuable site for modification in the development of pyrrolo[3,2-d]pyrimidine-based antiproliferative agents with improved therapeutic profiles. mdpi.comnih.gov
Halogenation Effects on Cytotoxic Potency and Selectivity
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com This approach is valuable in drug design for predicting the activity of new chemical entities and optimizing lead compounds. nanobioletters.combenthamdirect.com
Several QSAR studies have been conducted on this compound derivatives to understand the structural requirements for their biological activities. These models utilize 2D and 3D descriptors, such as logP and polar surface area, to correlate the chemical structure with activities like kinase inhibition.
For instance, a QSAR study was performed on a series of 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors. The results indicated that the electronic properties of the molecules, specifically the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment, were crucial for their inhibitory activity. This suggests that molecules capable of interacting with electron-rich areas at the receptor site would be more potent.
In another study, QSAR models were developed for pyrrolo[2,3-d]pyrimidine derivatives as Cyclin-Dependent Kinase 4 (CDK4) inhibitors. benthamdirect.comresearchgate.net The generated 2D and 3D QSAR models showed high correlation coefficients, indicating their predictive power. benthamdirect.comresearchgate.net Based on these QSAR investigations, a new series of derivatives were designed. benthamdirect.comresearchgate.net
QSAR models have also been used in conjunction with molecular docking to analyze the binding of pyrrolo[2,3-d]pyrimidine nucleoside analogs to the Hepatitis C Virus (HCV) NS5B polymerase. The developed k-Nearest Neighbor (kNN) MFA model showed good predictive ability, with a high cross-validated q² value. researchgate.net Similarly, 3D-QSAR models have been generated to understand the structural determinants of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibition by pyrrolo-pyrimidine derivatives. nih.gov
The following table presents the statistical results of a QSAR study on pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors.
| QSAR Model | R² (Correlation Coefficient) | Q² (Cross-validated Correlation Coefficient) |
| 2D QSAR | 0.9247 | 0.924 |
| 3D QSAR | 0.9297 | 0.876 |
Data sourced from a QSAR study on pyrrolo[2,3-d]pyrimidine derivatives as CDK4 inhibitors. benthamdirect.comresearchgate.net
Atom-Based 3D-QSAR Models
Atom-based 3D-QSAR is a ligand-based approach where molecules are aligned, and the spatial arrangement of atomic properties is correlated with biological activity. aaup.edu In this method, each atom is characterized by specific properties, such as being a hydrogen bond donor, hydrophobic, or electron-withdrawing. researchgate.net The models treat atoms as van der Waals spheres and generate a relationship between these atomic features and the observed activity. researchgate.net
These models are validated statistically to ensure their predictive power. Key parameters include the squared correlation coefficient (R²) for the training set of molecules and the cross-validated squared correlation coefficient (q²) which assesses the model's internal predictability. dovepress.com For instance, a 3D-QSAR model developed for a series of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Janus kinase 1 (JAK1) inhibitors yielded a ligand-based comparative molecular field analysis (CoMFA) model with a q² of 0.5 and an R² of 0.96. nih.gov Another study on pyrazolopyrimidine analogs targeting the IL-2 inducible T-cell kinase (Itk) receptor resulted in an atom-based model with a q² of 0.541 and an R² of 0.987. aaup.edu The robustness of these models is often confirmed by predicting the activity of a separate "test set" of compounds, which is not used in model generation. dovepress.com
Table 1: Statistical Validation of Atom-Based 3D-QSAR Models for Pyrrolopyrimidine Analogs
| Model Target/Class | q² (Cross-validated) | R² (Non-cross-validated) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidin-4-amine (JAK1 Inhibitors) | 0.50 | 0.96 | nih.gov |
| Pyrazolopyrimidines (IL-2 Itk Inhibitors) | 0.541 | 0.987 | aaup.edu |
| Pyridopyridazin-6-ones (p38-α MAPK Inhibitors) | 0.80 | 0.91 | dovepress.com |
Field-Based 3D-QSAR Models
Field-based 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), evaluate the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding a set of aligned molecules. nih.govjapsonline.com These fields are then correlated with the biological activities of the compounds. japsonline.com
In CoMFA, the model calculates the steric and electrostatic interactions between a probe atom and the molecules in the dataset. japsonline.com CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis of the intermolecular interactions. nih.gov These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding the design of new compounds. japsonline.com
For a series of pyrrolo[3,2-d]pyrimidine derivatives acting as Kinase insert domain receptor (KDR) inhibitors, CoMFA and CoMSIA models produced statistically significant results, with q² values of 0.542 and 0.552, respectively. nih.gov The predictive power of these models was confirmed with high predicted correlation coefficients (r²pred) of 0.913 and 0.897. nih.gov Similarly, a study on pyridopyrimidine analogues as VEGFR-2 inhibitors yielded a CoMFA model with a q² of 0.659 and a CoMSIA model with a q² of 0.689, indicating good internal reliability. japsonline.com
Table 2: Statistical Validation of Field-Based 3D-QSAR Models for Pyrrolopyrimidine Analogs
| Model Type | Target/Class | q² | R² | r²pred | Reference |
|---|---|---|---|---|---|
| CoMFA | Pyrrolo[3,2-d]pyrimidine (KDR Inhibitors) | 0.542 | 0.912 | 0.913 | nih.gov |
| CoMSIA | Pyrrolo[3,2-d]pyrimidine (KDR Inhibitors) | 0.552 | 0.955 | 0.897 | nih.gov |
| CoMFA | Pyridopyrimidine (VEGFR-2 Inhibitors) | 0.659 | 0.987 | 0.719 | japsonline.com |
| CoMSIA | Pyridopyrimidine (VEGFR-2 Inhibitors) | 0.689 | 0.985 | 0.697 | japsonline.com |
| Field-Based | 8-Amino-imidazo[1,5a]pyrazine (BTK Inhibitors) | 0.60 | 0.92 | - | japsonline.com |
Conformational Analysis and Biological Activity
The specific three-dimensional arrangement, or conformation, of a molecule is critical to its ability to bind to a biological target. For analogs of this compound, the orientation of substituents can dramatically influence biological activity. The conformational equilibrium between different spatial arrangements (e.g., syn and anti) can be affected by steric hindrance, where bulky chemical groups restrict rotation around a chemical bond. nih.govacs.org In some cases, isomeric compounds have been found to be inactive, likely due to steric hindrance that affects the syn–anti conformational equilibrium of the molecule. acs.org
In studies of pyrrolo[3,2-d]pyrimidines as microtubule targeting agents, the conformation of an aryl (aromatic ring) group substituted at the N4 position was found to be crucial for activity. nih.gov Molecular modeling and ¹H NMR analysis of the most potent compounds indicated a syn conformation, where the N4-aryl group is oriented on the same side as the pyrrole ring of the scaffold. nih.gov This conformation is thought to be enforced by steric hindrance between substituents on the pyrrole ring and the N4-aryl group. nih.gov For example, the introduction of a methyl group at the N5 position of the pyrrole scaffold was shown to restrict bond rotation, leading to a lower number of possible low-energy conformations and a significant increase in potency. nih.gov
The formation of an intramolecular hydrogen bond—a non-covalent bond between two parts of the same molecule—can lock the molecule into a specific, biologically active conformation. In a series of novel fluorinated 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine analogues, NMR evidence supported the presence of an intramolecular fluorine-hydrogen bond. nih.govnih.gov This interaction can influence the molecule's shape and how it presents itself to its biological target, thereby affecting its uptake and antiproliferative activity. nih.govnih.gov Molecular modeling studies have helped to validate these in vitro, cell-based results, confirming the importance of such intramolecular interactions. nih.govnih.gov
Molecular Mechanisms of Action and Target Identification
Enzyme Inhibition Studies
The pyrrolo[2,3-d]pyrimidine core is a well-established framework for the design of kinase inhibitors, owing to its resemblance to the adenine (B156593) portion of ATP. researchgate.net This structural mimicry allows for competitive binding to the ATP-binding site of various kinases, which are crucial regulators of cellular processes. researchgate.net Derivatives of this scaffold have been investigated as inhibitors of several kinase families.
Janus Kinase (JAK) Inhibition : A series of pyrrolo[2,3-d]pyrimidine-based derivatives have been identified as potent dual inhibitors of Janus kinases (JAK1/2/3) and histone deacetylases (HDAC1/6). nih.govacs.org Compounds 15d and 15h from this series demonstrated significant inhibitory activity against JAK1, JAK2, and JAK3, in addition to their effects on HDACs. nih.govacs.org This dual inhibition is being explored for its potential in overcoming resistance to HDAC inhibitors in solid tumors, particularly in triple-negative breast cancer. nih.govacs.org
Tyrosine Kinase Inhibition :
EGFR, Her2, and VEGFR2 : A novel series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides has been synthesized and evaluated as multi-targeted kinase inhibitors. mdpi.comnih.gov Compound 5k from this series emerged as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with IC50 values comparable to the established tyrosine kinase inhibitor, sunitinib (B231). mdpi.comnih.gov
Lymphocyte-specific protein tyrosine kinase (Lck) : Pyrrolo[2,3-d]pyrimidines featuring a 5-(4-phenoxyphenyl) substituent have been identified as potent and selective inhibitors of Lck, a key enzyme in T-cell signaling. researchgate.net Some of these compounds exhibit selectivity for Lck over other Src family kinases. researchgate.net
Tropomyosin-related kinases (Trks) : Pyrrolo[2,3-d]pyrimidine derivatives have been developed as inhibitors of Trk, a family of receptor tyrosine kinases involved in pain sensation and cancer cell survival. google.com
Other Kinase Inhibition :
Ataxia Telangiectasia and Rad3-Related (ATR) Kinase : 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been discovered as a new class of ATR inhibitors, a key protein in the DNA damage response pathway. researchgate.net Compound 5g showed an IC50 value of 0.007 μM against ATR kinase. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2) : In addition to its effects on tyrosine kinases, compound 5k also demonstrated inhibitory activity against CDK2. mdpi.comnih.gov
Table 1: Kinase Inhibition by 5H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
|---|---|---|---|
| 15d | JAK1, JAK2, JAK3 | - | nih.govacs.org |
| 15h | JAK1, JAK2, JAK3 | - | nih.govacs.org |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | mdpi.comnih.gov |
| 5g | ATR | 7 | researchgate.net |
| Pyrrolo[2,3-d]pyrimidines with 5-(4-phenoxyphenyl) substituent | Lck | - | researchgate.net |
| N-(5-{[2-amino-7-(2-hydroxy-1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]carbonyl}pyridin-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide | Trk | - | google.com |
IC50 values are presented as a range where specific values for each kinase were not individually detailed in the source. (-) Indicates that a specific IC50 value was not provided in the cited research.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied as antifolates, compounds that interfere with the metabolism of folic acid. core.ac.uk These agents target key enzymes in the folate pathway, which is essential for the synthesis of nucleotides and amino acids.
Dihydrofolate Reductase (DHFR) Inhibition : A notable pyrrolo[2,3-d]pyrimidine-based antifolate, LY231514 (Pemetrexed), and its polyglutamated forms have been shown to inhibit DHFR. aacrjournals.org The parent monoglutamate of LY231514 has a Ki of 7.0 nM for DHFR. aacrjournals.org Another series of 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines has also been developed as DHFR inhibitors. ebi.ac.uk
Thymidylate Synthase (TS) Inhibition : LY231514 and its polyglutamates are potent inhibitors of TS. aacrjournals.org The pentaglutamate of LY231514 exhibits a Ki of 1.3 nM against TS, while the parent compound has a weaker Ki of 109 nM. aacrjournals.org
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFTase) Inhibition : LY231514 also inhibits GARFTase, with the pentaglutamate form having a Ki of 65 nM. aacrjournals.org A series of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates were designed, and compound 8 from this series was identified as a dual inhibitor of both GARFTase and AICARFTase, a novel mechanism for an antifolate. nih.gov
Table 2: Inhibition of Folate Metabolism Enzymes by Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Enzyme(s) | Ki (nM) | Reference |
|---|---|---|---|
| LY231514 (monoglutamate) | DHFR | 7.0 | aacrjournals.org |
| TS | 109 | aacrjournals.org | |
| GARFTase | 9,300 | aacrjournals.org | |
| LY231514 (pentaglutamate) | DHFR | 7.2 | aacrjournals.org |
| TS | 1.3 | aacrjournals.org | |
| GARFTase | 65 | aacrjournals.org | |
| Compound 8 | GARFTase, AICARFTase | - | nih.gov |
(-) Indicates that a specific Ki value was not provided in the cited research.
Certain pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.
Dual JAK/HDAC Inhibition : As mentioned previously, a series of pyrrolo[2,3-d]pyrimidine-based compounds were developed as dual inhibitors of both JAKs and HDACs. nih.govacs.org Specifically, compounds 15d and 15h potently inhibited HDAC1 and HDAC6. nih.govacs.org Another compound from a related series, 6a , also showed potent HDAC6 inhibition with an IC50 of 13.1 nM. acs.org
Selective HDAC6 Inhibition : A novel series of pyrrolo[2,3-d]pyrimidine-based HDAC inhibitors were designed for selectivity. Compounds 7a , 12a1 , and 16a1 from this research exhibited potent and selective inhibitory activities against HDAC6. researchgate.net
Table 3: HDAC Inhibition by this compound Derivatives
| Compound | Target HDAC(s) | IC50 (nM) | Reference |
|---|---|---|---|
| 15d | HDAC1, HDAC6 | - | nih.govacs.org |
| 15h | HDAC1, HDAC6 | - | nih.govacs.org |
| 6a | HDAC6 | 13.1 | acs.org |
| 7a | HDAC6 | - | researchgate.net |
| 12a1 | HDAC6 | - | researchgate.net |
| 16a1 | HDAC6 | - | researchgate.net |
(-) Indicates that a specific IC50 value was not provided in the cited research.
Pyrrolo[2,3-d]pyrimidine nucleoside analogues have been evaluated as inhibitors of adenosine (B11128) kinase (AK), an enzyme that regulates the intracellular concentration of adenosine.
Potent AK Inhibitors : 5-Iodotubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analogue, is a potent inhibitor of adenosine kinase with an IC50 of 26 nM. Another prototype inhibitor, GP683 (4-(N-phenylamino)-5-phenyl-7-(5'-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine), has also been identified as a potent AK inhibitor. researchgate.net While some early pyrrolo[2,3-d]pyrimidine analogues were reported to have Ki values greater than 800 nM, subsequent research has led to the development of more potent inhibitors. google.com
Table 4: Adenosine Kinase Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC50 / Ki | Reference |
|---|---|---|---|
| 5-Iodotubercidin | Adenosine Kinase | IC50 = 26 nM | |
| GP683 | Adenosine Kinase | - | researchgate.net |
| Early Analogues | Adenosine Kinase | Ki > 800 nM | google.com |
(-) Indicates that a specific IC50 or Ki value was not provided in the cited research.
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold, an isomer of this compound, have been identified as inhibitors of Multi-drug Resistance-Associated Protein 1 (MRP1), a transport protein that contributes to multidrug resistance in cancer. acs.orgnih.gov
Potent and Selective MRP1 Inhibitors : Five series of pyrrolo[3,2-d]pyrimidines were synthesized and evaluated for their ability to inhibit MRP1. acs.orgnih.gov Compounds with piperazine (B1678402) residues at position 4 bearing large phenylalkyl side chains were found to be particularly beneficial for MRP1 inhibition, with some compounds exhibiting IC50 values in the high nanomolar range. acs.orgnih.gov A pyrrolopyrimidine, compound 4 , was identified as a novel and selective MRP1 inhibitor in a screening program. acs.org
Table 5: MRP1 Inhibition by Pyrrolopyrimidine Derivatives
| Compound Series/ID | Scaffold | Activity | Reference |
|---|---|---|---|
| Substituted pyrrolo[3,2-d]pyrimidines | Pyrrolo[3,2-d]pyrimidine | IC50 values in high nM range | acs.orgnih.gov |
| Compound 4 | Pyrrolopyrimidine | Selective MRP1 inhibitor | acs.org |
The pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Potent AChE Inhibitors : A series of pyrrolo[2,3-d]pyrimidine derivatives with a benzylamine (B48309) moiety at the C-4 position were synthesized. proceedings.science Compounds 4h and 4l from this series were found to be more potent inhibitors of human AChE than the established drug donepezil, with IC50 values of 0.56 µM and 0.84 µM, respectively. proceedings.science Another study focused on pyrrolo[2,3-d]pyrimidines fused to fluorobenzylpiperidine derivatives, identifying compounds 4a (IC50 = 2.19 µM for hAChE) and 4f (IC50 = 4.27 µM for hAChE) as dual-targeting ligands of AChE and the histamine (B1213489) H3 receptor. nih.govresearchgate.net
Table 6: Acetylcholinesterase Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 4h | Human Acetylcholinesterase | 0.56 | proceedings.science |
| 4l | Human Acetylcholinesterase | 0.84 | proceedings.science |
| Donepezil (Reference) | Human Acetylcholinesterase | 2.00 | proceedings.science |
| 4a | Human Acetylcholinesterase | 2.19 | nih.govresearchgate.net |
| 4f | Human Acetylcholinesterase | 4.27 | nih.govresearchgate.net |
Multi-drug Resistance-Associated Protein 1 (MRP1) Inhibition
Cellular Pathway Modulation
Derivatives of this compound have been shown to exert their antiproliferative effects by inducing cell cycle arrest at various phases, thereby preventing cancer cells from completing the division process.
For instance, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were investigated for their cytotoxic effects. nih.govnih.gov The most potent compound among them, designated as 5k , was found to induce cell cycle arrest in HepG2 liver cancer cells. nih.govnih.govresearchgate.netmdpi.com Similarly, research on other derivatives has demonstrated the ability to cause cell cycle arrest at the G2/M phase. vulcanchem.com One such compound, 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde , was shown to induce G2/M arrest in breast cancer cell lines. vulcanchem.com
Another analog, MCS-C2 (4-amino-6-bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide), induced a noticeable G2 phase arrest in A549 human lung cancer cells. koreascience.kr This arrest was linked to a significant increase in the expression of p53 and p21Cip1 proteins. koreascience.kr Furthermore, a novel 2-thiopyrimidine derivative, Compound 1c , was reported to arrest the cell cycle at the S phase in HL60 and leukemia SR cells. tandfonline.com The inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, is a key mechanism for these compounds. tandfonline.comresearchgate.net For example, compound 2g , a 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative, inhibited cancer cell proliferation by blocking the phosphorylation of the retinoblastoma (Rb) protein, a critical step in cell cycle progression. tandfonline.comresearchgate.net
| Compound | Cell Line(s) | Effect | Associated Proteins |
| Compound 5k | HepG2 | Cell cycle arrest | Not specified |
| 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | T47D, MDA-MB-436 | G2/M arrest | Not specified |
| MCS-C2 | A549 | G2 arrest | p53, p21Cip1 |
| Compound 1c | HL60, Leukaemia SR | S phase arrest | Not specified |
| Compound 2g | MIA PaCa-2 | Inhibition of Rb phosphorylation | CDK9 |
A primary mechanism through which this compound derivatives eliminate cancer cells is by inducing apoptosis, or programmed cell death. This process is often mediated by the modulation of key pro- and anti-apoptotic proteins.
Several studies have highlighted the ability of these compounds to activate effector caspases, particularly Caspase-3 , which plays a central role in the execution phase of apoptosis. The compound 5k was shown to significantly increase the levels of pro-apoptotic proteins Caspase-3 and Bax , while downregulating the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.govnih.govresearchgate.netmdpi.com Similarly, 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde was found to activate Caspase-3 in breast cancer cells. vulcanchem.com
The nucleoside analogue ARC (4-amino-6-hydrazino-7-β-d-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide) induces potent apoptosis by targeting the anti-apoptotic protein Mcl-1. aacrjournals.org When used in combination with ABT-737, a pan-Bcl-2 inhibitor, ARC synergistically induces Caspase-3 cleavage and cell death in a wide array of cancer cell lines, including those from the colon, liver, pancreas, osteosarcoma, neuroblastoma, and breast. aacrjournals.org
Further research showed that Compound 1c triggered apoptosis by activating Caspase-3 and Bax, while suppressing Bcl-2. tandfonline.com The compound MCS-C2 induced apoptosis in A549 lung cancer cells through the release of cytochrome c from the mitochondria, which subsequently led to the activation of caspase-9 and -3. koreascience.kr The compound 2g also induced apoptosis in MIA PaCa-2 pancreatic cancer cells by downregulating the CDK9 downstream proteins Mcl-1 and c-Myc. tandfonline.comresearchgate.net An annexin (B1180172) V assay confirmed that the growth-inhibitory effect of the monomer 5f on pancreatic adenocarcinoma cells was associated with the induction of apoptosis and primary necrosis. cam.ac.uk
| Compound | Cell Line(s) | Pro-Apoptotic Effects | Anti-Apoptotic Effects |
| Compound 5k | HepG2 | Increased Caspase-3, Increased Bax | Decreased Bcl-2 |
| 5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | T47D, MDA-MB-436 | Activated Caspase-3 | Not specified |
| ARC (in combination with ABT-737) | SW480, LIM1215, Huh-7, HepG2, HPAC, U2OS-C3, SKNAS, IMR32, MDA-MB-231, T47D-A18 | Cleavage of Caspase-3 | Targets Mcl-1 |
| Compound 1c | HL60, Leukaemia SR | Activated Caspase-3, Increased Bax, Increased p53 | Suppressed Bcl-2 |
| MCS-C2 | A549 | Activated Caspase-9, Activated Caspase-3, Cytochrome c release | Not specified |
| Compound 2g | MIA PaCa-2 | Induced apoptosis | Downregulated Mcl-1, Downregulated c-Myc |
| Monomer 5f | CFPAC-1 | Induced apoptosis and primary necrosis | Not specified |
The this compound scaffold is a cornerstone in the development of potent antiproliferative agents, with numerous derivatives demonstrating significant inhibition of cell growth across a wide range of human tumor cell lines. aacrjournals.orgmdpi.com
For example, a series of novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds, including AGF291 , AGF320 , and AGF347 , showed broad-spectrum in vitro antitumor efficacy against H460 non-small cell lung cancer, HCT116 colon cancer, and MIA PaCa-2 pancreatic cancer cells. aacrjournals.org Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds, specifically 5e, 5h, 5k, and 5l , exhibited promising cytotoxic effects against four different cancer cell lines with IC50 values in the micromolar range. nih.govmdpi.com
N5 substitution on the pyrrolo[3,2-d]pyrimidine scaffold has been explored to enhance antiproliferative activity. mdpi.com Compounds 7, 10, and 14 from this series showed up to a 7-fold increase in activity against CCRF-CEM leukemia cells compared to the unsubstituted parent compound. mdpi.com Furthermore, the 4-chloropyrrolo[2,3-d]pyrimidine monomer 5f displayed a potent growth-inhibitory effect on pancreatic adenocarcinoma (CFPAC-1) cells, with an IC50 value of 0.79 µM. cam.ac.uk A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives also demonstrated obvious anti-proliferative activity in pancreatic cancer cell cultures. tandfonline.com
| Compound/Series | Cancer Type(s) | Key Findings |
| AGF291, AGF320, AGF347 | Lung, Colon, Pancreatic | Broad-spectrum in vitro antitumor efficacy. aacrjournals.org |
| Compounds 5e, 5h, 5k, 5l | Various cancer cell lines | Modest cytotoxic effects with IC50 values from 29 to 59 µM. nih.govmdpi.com |
| N5-substituted pyrrolo[3,2-d]pyrimidines (7, 10, 14) | Leukemia (CCRF-CEM) | Up to 7-fold increased activity compared to the parent compound. mdpi.com |
| Monomer 5f | Pancreatic adenocarcinoma (CFPAC-1) | Pronounced growth-inhibitory effect (IC50 = 0.79 µM). cam.ac.uk |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | Pancreatic | Obvious anti-proliferative activity. tandfonline.com |
The this compound core is central to the development of inhibitors of the Janus kinase (JAK) family, particularly JAK3 . researchgate.netgoogle.com JAK3 expression is primarily limited to hematopoietic cells and plays a crucial role in the signaling pathways of several interleukins (IL-2, IL-4, IL-7, IL-9, and IL-15), which are vital for lymphocyte maturation and function. google.com
By inhibiting JAK3, these compounds can modulate immune activity, making them valuable for treating T-cell proliferative disorders and autoimmune diseases. google.com Investigations have focused on the immunosuppressive potential of pyrrolo[2,3-d]pyrimidine derivatives targeting JAK3, showing they can effectively reduce immune responses in preclinical models of autoimmune diseases. This modulation of immune activity is considered a novel mechanism for therapeutic intervention in conditions like transplant rejection, rheumatoid arthritis, psoriasis, and lupus. google.com
A specific inhibitor, 1-[(2S,5R)-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-2-methylpiperidin-1-yl]prop-2-en-1-one , has been identified for its ability to specifically inhibit JAK3 and stimulate an anti-tumor immune response. google.com The goal is to inhibit immune suppression caused by the tumor environment without significantly hampering the anti-tumor activity of T-cells. google.com
A key mechanism of action for many this compound derivatives is the inhibition of protein kinases, which disrupts the downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
These compounds act as ATP-competitive inhibitors, blocking phosphorylation events crucial for signal transduction. rsc.org Derivatives have been developed to target multiple kinases, including:
EGFR, Her2, and VEGFR2 : Compound 5k was a potent inhibitor of these receptor tyrosine kinases, with IC50 values ranging from 40 to 204 nM. nih.govmdpi.com
CDKs : Derivatives have been designed as potent inhibitors of CDKs, such as CDK9 , which is vital for transcription. tandfonline.comresearchgate.net Compound 2g 's antiproliferative activity is mainly mediated by CDK9 inhibition. tandfonline.comresearchgate.net
ATR Kinase : A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were identified as a new class of Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors. Compound 5g from this series could significantly reduce the phosphorylation of ATR and its downstream signaling protein. researchgate.net
PKB/Akt : 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid acts as an ATP-competitive inhibitor of Protein Kinase B (PKB), a key component of the PI3K signaling pathway, affecting cell proliferation and survival.
CSF1R : A potent and selective CSF1R inhibitor, 18h , was developed from a pyrrolo[2,3-d]pyrimidine scaffold, which inhibited the phosphorylation of CSF1R and its downstream signaling pathway. researchgate.net
This multi-targeted approach allows these compounds to simultaneously block several pathways essential for tumor growth and survival. nih.govnih.gov
Certain this compound nucleoside analogues exert their cytotoxic effects by directly causing DNA damage. nih.govresearchgate.net By mimicking natural purine (B94841) nucleosides, these compounds can be phosphorylated by cellular kinases and subsequently incorporated into DNA and RNA. nih.gov This incorporation disrupts the normal function of nucleic acids, leading to damage that can trigger cell death. nih.govresearchgate.net
For example, 7-hetaryl-7-deazaadenosines are activated in cancer cells and incorporated into both RNA, where they inhibit protein synthesis, and DNA, where they cause damage. nih.govresearchgate.net Furthermore, COMPARE analysis of N-5 substituted pyrrolo[3,2-d]pyrimidines showed a strong correlation with known DNA alkylators and groove binders, suggesting a mechanism of action involving direct interaction with DNA. mdpi.com This aligns with earlier findings that analogues of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine cause DNA damage. mdpi.com
Inhibition of Tumor Cell Migration
The metastatic cascade, a complex multi-step process involving cell migration and invasion, is a primary cause of cancer-related mortality. The this compound scaffold has been integral to the development of compounds that effectively inhibit tumor cell migration by targeting key signaling molecules involved in cell motility.
One of the principal targets for these inhibitors is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in tumor invasion and metastasis. researchgate.net A series of FAK inhibitors based on a cyclization strategy led to the identification of compound 36 , which not only demonstrated potent FAK inhibition but also effectively decreased the migration and invasion of PA-1 ovarian cancer cells. researchgate.net Further studies with another derivative, 10b (HMC-18NH) , also showed effective suppression of invasion and migration in A549 lung cancer cells. researchgate.net The mechanism for this involves the reduction of matrix metalloproteinase (MMP) expression, specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cell invasion. researchgate.net
In the context of non-small cell lung cancer (NSCLC), derivatives of pyrrolo[2,3-d]pyrimidine have been investigated for their ability to inhibit RET (Rearranged during Transfection) kinase, a driver of thoracic cancers. nih.gov A lead compound, 59 , which showed low nanomolar potency against wild-type RET and the drug-resistant V804M mutant, was also confirmed to inhibit the migration of tumor cells. nih.gov Similarly, research into EGFR inhibitors for NSCLC treatment has yielded compounds like 9i , a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine, which effectively hindered the migration of H1975 cells. bohrium.com
In pancreatic cancer, where the Hedgehog (Hh) signaling pathway is often aberrantly activated, pyridyl pyrimidine (B1678525) derivatives have been developed as inhibitors. bohrium.com Compound B31 , identified as a potent analog, was found to inhibit pancreatic cancer cell proliferation and migration by suppressing the expression of the transcription factor Gli1 at both transcriptional and translational levels. bohrium.com
Table 1: this compound Derivatives and Their Effect on Tumor Cell Migration
| Compound | Target Kinase/Pathway | Cancer Cell Line | Observed Effect on Migration/Invasion | Reference |
|---|---|---|---|---|
| Compound 36 | FAK | PA-1 (Ovarian) | Decreased migration and invasion; reduced expression of MMP-2 and MMP-9. | researchgate.net |
| 10b (HMC-18NH) | FAK | A549 (Lung) | Effective invasion and migration suppression. | researchgate.net |
| Compound 59 | RET | LC-2/ad (RET-CCDC6 driven) | Demonstrated ability to inhibit tumor cell migration. | nih.gov |
| Compound 9i | EGFR | H1975 (NSCLC) | Hindered cell migration. | bohrium.com |
| B31 | Hedgehog (Hh) Signaling Pathway (Smoothened) | BxPC-3 (Pancreatic) | Inhibited cell migration by suppressing Gli1 expression. | bohrium.com |
Overcoming Drug Resistance Mechanisms
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and mechanistically distinct anticancer drugs. mdpi.commdpi.com Derivatives of this compound have been specifically designed to circumvent several key resistance mechanisms.
P-glycoprotein (P-gp) and βIII-tubulin Expression
Two of the most clinically relevant mechanisms of resistance to microtubule-targeting agents like taxanes are the overexpression of the drug efflux pump P-glycoprotein (P-gp) and the expression of the βIII-tubulin isotype. mdpi.comresearchgate.net Several series of pyrrolo[2,3-d]pyrimidine analogs have demonstrated the ability to bypass these resistance pathways.
For instance, N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3d]pyrimidin-4-amine (Compound 1 ) was reported as a microtubule-targeting agent that inhibits tumor cells with equal potency, irrespective of their P-gp or βIII-tubulin expression status. researchgate.net Further development led to a series of 5,6,7,8-tetrahydrobenzo nih.govbohrium.comthieno[2,3-d]pyrimidines, where compounds 4, 5, 7, 8, 10, 12, and 13 were shown to circumvent both P-gp and βIII-tubulin mediated drug resistance. mdpi.com Compound 4 from this series was particularly potent in both drug-sensitive and resistant cell lines. mdpi.com Similarly, studies on the related pyrrolo[3,2-d]pyrimidine scaffold identified compounds that overcome these resistance mechanisms; for example, compounds 9, 12, 13, and 16 were effective against MCF-7 breast cancer cells and circumvented βIII-tubulin mediated resistance, while compounds 9-17 were able to overcome P-gp-mediated resistance. researchgate.net
JAK-STAT3 Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is crucial for cytokine signaling, and its inappropriate activation is implicated in various cancers. google.commdpi.combenthamscience.com Furthermore, the feedback activation of the JAK-STAT3 pathway has been identified as a key mechanism leading to resistance against other targeted therapies, such as histone deacetylase (HDAC) inhibitors, particularly in solid tumors like breast cancer. nih.govacs.org
This has spurred the development of dual JAK/HDAC inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. nih.govacs.org In one study, compounds 15d and 15h were discovered as potent dual inhibitors of JAK1/2/3 and HDAC1/6. nih.govacs.org These compounds not only showed antiproliferative activity in triple-negative breast cancer cell lines but also diminished the activation of LIFR-JAK-STAT signaling that can be triggered by tumor-associated fibroblasts. nih.govacs.org This suggests these dual inhibitors can potentially overcome drug resistance conferred by the tumor microenvironment. nih.govacs.org The research provides a novel therapeutic strategy for treating cancers that have become resistant to HDAC inhibitors alone. nih.gov
Table 2: this compound Derivatives in Overcoming Drug Resistance
| Compound(s) | Resistance Mechanism Targeted | Key Findings | Reference |
|---|---|---|---|
| Compound 1 | P-glycoprotein (P-gp) & βIII-tubulin | Inhibits tumor cells with equal potency regardless of P-gp or βIII-tubulin expression. | researchgate.net |
| Compounds 4, 5, 7, 8, 10, 12, 13 | P-glycoprotein (P-gp) & βIII-tubulin | These 5,6,7,8-tetrahydrobenzo nih.govbohrium.comthieno[2,3-d]pyrimidines circumvented P-gp and βIII-tubulin mediated resistance. | mdpi.com |
| Compounds 9-17 | P-glycoprotein (P-gp) & βIII-tubulin | Pyrrolo[3,2-d]pyrimidine analogs that circumvented P-gp (9-17) and βIII-tubulin (9, 12, 13, 16) mediated resistance. | researchgate.net |
| Compounds 15d, 15h | JAK-STAT3 Pathway Activation | Potent dual JAK/HDAC inhibitors; diminished activation of LIFR-JAK-STAT signaling, suggesting potential to overcome resistance to HDAC inhibitors. | nih.govacs.org |
Compound Name Reference Table
| Number/Code | Chemical Name/Description |
| 1 | N-(4-methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3d]pyrimidin-4-amine |
| 4, 5, 7, 8, 10, 12, 13 | 4-substituted 5,6,7,8-tetrahydrobenzo nih.govbohrium.comthieno[2,3-d]pyrimidines |
| 9i | A 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative |
| 9, 12, 13, 16, 17 | N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amine derivatives |
| 10b (HMC-18NH) | A 7H-pyrrolo[2,3-d]pyrimidine derivative |
| 15d, 15h | Pyrrolo[2,3-d]pyrimidine-based JAK/HDAC dual inhibitors |
| 36 | A 7H-pyrrolo[2,3-d]pyrimidine derivative, FAK inhibitor |
| 59 | A pyrrolo[2,3-d]pyrimidine derivative, RET inhibitor |
| B31 | N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide |
Computational and Structural Biology Studies
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of ligands to proteins at the atomic level.
Molecular docking studies have been crucial in elucidating the binding interactions of 5H-pyrrolo[2,3-d]pyrimidine derivatives with various enzymes, particularly kinases. The pyrrolo[2,3-d]pyrimidine core often mimics the adenine (B156593) ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. nih.gov
For instance, in studies of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), docking revealed strong interactions with the hinge region, β-sheets, and charged residues surrounding the substituents. mdpi.com The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring are frequently involved in hydrogen bonding with the backbone of hinge residues. nih.govresearchgate.net Specifically, docking of a potent derivative into the active site of Fyn and c-Src enzymes showed significant interactions. tandfonline.com
In the context of epidermal growth factor receptor (EGFR) inhibitors, docking studies of pyrrolo[3,2-d]pyrimidine derivatives showed that the N-1 nitrogen of the scaffold forms a hydrogen bond with the main chain NH of Met793 in the hinge region, while the N-3 nitrogen can form a water-mediated hydrogen bond with Thr854. researchgate.net The binding modes of these inhibitors are crucial for their activity, and the absence of certain substituents can lead to a loss of key interactions and reduced potency. researchgate.net For example, the lack of a substituent at the N-5 position can prevent interactions with Asp800 and Cys797. researchgate.net
The following table summarizes key binding interactions observed in docking studies of various this compound derivatives.
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| p21-activated kinase 4 (PAK4) | Hinge region, β-sheets, charged residues | Hydrogen bonds, electrostatic interactions | mdpi.com |
| Fyn, c-Src (Src Family Kinases) | Active site residues | Not specified | tandfonline.com |
| Epidermal Growth Factor Receptor (EGFR) | Met793, Thr854, Asp800, Cys797 | Hydrogen bonds, water-mediated hydrogen bonds | researchgate.net |
| RET kinase | Hinge residues | Hydrogen bonds | nih.gov |
| CDK4/6 | VAL-101, HIE-100, ASP-104, ILE-19, LYS-147, GLU-99 | Hydrogen bonds | tandfonline.com |
| Hematopoietic Cell Kinase (HCK) | Asp348 | Ionic bond | pdbj.org |
Molecular docking is also employed to predict the selectivity of this compound derivatives for different kinases. By comparing the docking scores and binding modes of a compound across a panel of kinases, researchers can estimate its selectivity profile. For example, a study on pyrrolo[2,3-d]pyrimidine derivatives as Src family kinase (SFK) inhibitors used docking to analyze the binding mode against Fyn, Lyn, Hck, and c-Src to understand selectivity. tandfonline.com
In another study, a series of new halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and their potential as multi-targeted kinase inhibitors was evaluated. mdpi.com Molecular docking studies indicated similar binding interactions for the most potent compound, 5k, with EGFR, Her2, VEGFR2, and CDK2 enzymes, comparable to the known inhibitor sunitinib (B231). mdpi.com This suggests that modifications to the scaffold can be used to tune the selectivity towards a desired set of kinases. mdpi.com
Ligand-Enzyme Binding Interactions and Modes
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time, complementing the static picture provided by molecular docking.
MD simulations have been used to assess the stability of the binding of this compound derivatives in the active site of their target enzymes. For instance, in a study of RET kinase inhibitors, a 1-microsecond MD simulation of a protein-ligand complex confirmed the stability of the four hydrogen bonds identified in docking, which anchored the ligand in the protein pocket. nih.gov Similarly, MD simulations of pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) showed that the systems reached equilibrium after 50 ns, with stable root-mean-square deviation (RMSD) values. mdpi.com
These simulations can also reveal the importance of specific interactions for binding affinity. For example, MD simulations of α-amylase inhibitors showed that the hybrid-protein complexes were stable over a 100-ns simulation. researchgate.net In a study of CDK4/6 inhibitors, MD simulations showed stable RMSD values for the lead compounds, indicating stable binding. tandfonline.com
The following table presents data from MD simulations of various this compound derivatives.
| Target Enzyme | Simulation Length | Key Findings | Reference |
| RET kinase | 1 µs | Confirmed stability of four key hydrogen bonds. | nih.gov |
| p21-activated kinase 4 (PAK4) | >50 ns | Systems reached equilibrium with stable RMSD. | mdpi.com |
| α-amylase | 100 ns | Demonstrated stability of the hybrid-protein complex. | researchgate.net |
| CDK4/6 | Not specified | Lead compounds showed stable RMSD values. | tandfonline.com |
| c-Met kinase | 100 ns | Revealed the stability of a designed compound in the active site. | sci-hub.se |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. This model can then be used as a query for virtual screening of large compound databases to identify new potential inhibitors.
A pharmacophore model for pyrrolo[3,2-d]pyrimidine derivatives as EGFR inhibitors was developed and used to screen a large database for new molecules with similar features. researchgate.net In another study, a pharmacophore hypothesis with two hydrogen bond acceptors, one donor, two hydrophobic regions, and one aromatic ring was developed for CDK4/6 inhibitors and used to screen the ZINC database. tandfonline.comresearchgate.net
Virtual screening based on pharmacophore models has successfully identified novel pyrrolo[2,3-d]pyrimidine derivatives as potential anticancer agents. tandfonline.comresearchgate.net This approach, often combined with molecular docking and other computational methods, is a powerful tool for hit identification in drug discovery. medsci.org
X-ray Crystallography of Pyrrolo[2,3-d]pyrimidine-Protein Complexes
X-ray crystallography provides high-resolution, three-dimensional structural information of molecules and their complexes with proteins. This experimental technique is invaluable for validating computational models and providing precise details of binding interactions.
Several crystal structures of this compound derivatives in complex with their target proteins have been determined. For example, the X-ray crystal structure of a 2-amino-pyrrolo[2,3-d]pyrimidine derivative in complex with the N-terminal domain of Hsp90 confirmed its binding at the ATP-binding pocket. pdbj.org
In another example, the crystal structure of a pyrrolo-pyrimidine inhibitor complexed with Hematopoietic Cell Kinase (HCK) was determined at a resolution of 1.80 Å. rcsb.org This structure, along with others in the series, helped to explain the structure-activity relationships and the importance of the basicity of an amine nitrogen for inhibitory activity. pdbj.orgrcsb.org
The following table lists some of the publicly available PDB entries for this compound-protein complexes.
| PDB ID | Protein | Ligand | Resolution (Å) | Reference |
| 5h22 | Hsp90 alpha N-terminal domain | 4-chloranyl-7-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl]-5-(phenylmethyl)pyrrolo[2,3-d]pyrimidin-2-amine | Not specified | pdbj.org |
| 5H0G | Hematopoietic Cell Kinase (HCK) | (S)-2-(((1r,4S)-4-(4-amino-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexyl)amino)-N,4-dimethylpentanamide | 1.80 | rcsb.org |
| 7BJR | Checkpoint Kinase 1 (CHK1) 10-pt. mut. | A pyrrolo[2,3-d]pyrimidine derivative | Not specified | acs.org |
| 7BJM | Checkpoint Kinase 1 (CHK1) 10-pt. mut. | A pyrrolo[2,3-d]pyrimidine derivative | Not specified | acs.org |
| 7BJO | Checkpoint Kinase 1 (CHK1) 10-pt. mut. | A pyrrolo[2,3-d]pyrimidine derivative | Not specified | acs.org |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can provide insights into molecular geometry, charge distribution, and reactivity.
DFT calculations have been used to study the optimized geometry and electronic properties of this compound derivatives. researchgate.nettandfonline.com For example, DFT/TD-DFT calculations with the B3LYP/6-311G++ level of theory were used to study the optimized geometry and HOMO-LUMO energy of synthesized pyrrolo[2,3-d]pyrimidine compounds. researchgate.nettandfonline.com These calculations can reveal information about charge transfer within the molecule and help to understand its chemical behavior. jchemrev.com
In one study, the dihedral angle between the pyrrole (B145914) and pyrimidine rings was determined to be 0.79 degrees through crystallographic analysis, indicating an essentially coplanar arrangement which is supported by DFT calculations showing minimal conformational flexibility. The distribution of partial charges, with negative charges on the nitrogen atoms and a significant partial negative charge on a chlorine substituent, influences intermolecular interactions and binding affinities.
Preclinical Evaluation and Therapeutic Potential
In Vitro Anti-proliferative Activity in Cancer Cell Lines
Derivatives of 5H-pyrrolo[2,3-d]pyrimidine have demonstrated significant anti-proliferative activity across a wide range of human cancer cell lines. jst.go.jp These compounds have been a focus of extensive research due to their potential to inhibit various kinases involved in cancer progression. nih.govnih.gov
The broad-spectrum anticancer potential of this compound derivatives has been demonstrated through their activity against a diverse panel of cancer cell lines.
Lung Cancer: Several pyrrolo[2,3-d]pyrimidine derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cell lines. sci-hub.box For instance, certain derivatives exhibited significant inhibitory effects on NSCLC cells with epidermal growth factor receptor (EGFR) mutations. sci-hub.box One study reported a compound with an IC50 value of 4.55 µM against the A549 lung cancer cell line. nih.gov Another series of compounds demonstrated inhibitory activity against various lung adenocarcinoma cell lines, including those with wild-type EGFR and specific mutations. sci-hub.box
Colon Cancer: Derivatives have been synthesized and evaluated for their cytotoxic effects on human colon cancer cell lines. nih.govresearchgate.net Compounds with a sulfur linker at the 5th position of the pyrrolo[2,3-d]pyrimidine ring were tested against HCT116 colon cancer cells, with some showing IC50 values around 17.6 µM. nih.govresearchgate.net Other studies have also confirmed the anti-proliferative activity of different derivatives against colon cancer cells, with some inducing apoptosis. sci-hub.se
Breast Cancer: The anti-proliferative effects of these compounds have been evaluated against both estrogen receptor-positive (ER+) and triple-negative breast cancer cell lines. smolecule.com One derivative, in particular, showed strong cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 1.66 µM. nih.gov Another study highlighted a compound that was lethal to the MDA-MB-468 breast cancer cell line. mdpi.com
Pancreatic Cancer: A number of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been shown to suppress the proliferation of multiple human pancreatic cancer cell lines. tandfonline.comnih.govsemanticscholar.org One of the most potent compounds from a synthesized series inhibited the growth of MIA PaCa-2 cells by blocking Rb phosphorylation and inducing apoptosis. tandfonline.comnih.gov Another derivative, a 4-chloropyrrolo[2,3-d]pyrimidine monomer, exhibited a pronounced growth-inhibitory effect on the CFPAC-1 pancreatic adenocarcinoma cell line with an IC50 of 0.79 µM. mdpi.comcam.ac.uk
Leukemia: Benzyl-substituted pyrrolo[3,2-d]pyrimidines, a related scaffold, showed the best activity against the CCRF-CEM leukemia cell line, with growth percentages ranging from 22.88% to 65.83%. mdpi.com
Multiple Myeloma: Sangivamycin-like molecules (SLMs), which are 7-deazapurine derivatives, have demonstrated potent in vitro cytotoxicity against multiple myeloma cell lines. nih.gov
Thyroid Cancer: The this compound scaffold has been investigated for its potential to inhibit RET kinase, which is implicated in thyroid cancer. researchgate.netnih.govmedchemexpress.com A lead compound was identified that showed low nanomolar potency against wild-type RET and was effective in a RET gene fusion-driven cell line. nih.govmedchemexpress.com
Table 1: In Vitro Anti-proliferative Activity of Selected this compound Derivatives
A significant challenge in cancer therapy is the development of drug resistance. The this compound scaffold has shown promise in overcoming this issue. For example, derivatives have been developed as potent JAK/HDAC dual inhibitors for the treatment of refractory solid tumors, such as SAHA-resistant triple-negative breast cancers. acs.org Additionally, research into RET inhibitors has focused on developing compounds that are active against drug-resistant mutants, such as RET V804M. nih.govmedchemexpress.com A lead compound, 59, demonstrated low nanomolar potency against this resistant mutant. nih.govmedchemexpress.com
Specificity Against Various Cancer Types (e.g., Lung, Colon, Breast, Pancreatic, Leukemia, Glioblastoma, Multiple Myeloma, Thyroid)
In Vivo Efficacy in Xenograft Tumor Models
The therapeutic potential of this compound derivatives observed in vitro has been further validated in in vivo preclinical models.
Several derivatives have demonstrated the ability to inhibit tumor growth in xenograft models.
A potent and selective CSF1R inhibitor, 18h , suppressed tumor growth in a mouse xenograft model inoculated with M-NFS-60 cells. nih.gov
The JAK/HDAC dual inhibitor, 15d , effectively inhibited tumor growth in an MDA-MB-231 (breast cancer) xenograft tumor model. acs.org
A CDK9 inhibitor, 2g , displayed a moderate tumor inhibition effect in an AsPC-1 (pancreatic cancer) derived xenograft mouse model. tandfonline.comnih.govresearchgate.net
A selective RET kinase inhibitor, compound 1 , demonstrated robust in vivo efficacy in RET-driven tumor xenografts upon multi-day dosing in mice. nih.gov
Sangivamycin-like molecule SLM6 also showed in vivo efficacy. nih.gov
Table 2: In Vivo Tumor Growth Inhibition by this compound Derivatives
Pharmacokinetic Profiling in Preclinical Models
The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. Studies in preclinical models have provided insights into their absorption, distribution, metabolism, and excretion.
A CSF1R inhibitor, 18h , demonstrated an acceptable pharmacokinetic profile in vivo. nih.gov
Oral pharmacokinetic studies of CDK9 inhibitors 2g and 5b were conducted in rats. Compound 2g was absorbed rapidly (Tmax = 0.5 h) and reached a higher maximum plasma concentration (Cmax = 1161 ng/mL·h) compared to 5b . It also had a longer elimination half-life (T1/2 = 7.54 h) and higher systemic exposure (AUC0-t = 4621 ng/mL·h). nih.gov
The RET inhibitor, compound 1 , showed plasma exposure levels that indicated a minimal risk of off-target effects in vivo. nih.gov
Some sangivamycin-like molecules, such as ARC (21a) , were found to be inactive in xenograft models, which was attributed to rapid serum clearance. nih.gov
Table 3: Pharmacokinetic Parameters of Selected this compound Derivatives in Rats
Bioavailability Studies
Oral bioavailability is a desirable characteristic for many cancer therapeutics. Research has been conducted to assess and improve the oral bioavailability of this compound derivatives. For instance, the oral absorption of compounds 2g and 5b was investigated in rats, with compound 2g showing slightly better oral pharmacokinetic features. nih.gov The development of orally-active and efficacious compounds is a key aim in the design of new Trk antagonists based on this scaffold. google.com
Prodrug Strategies
Overcoming suboptimal pharmacokinetic properties, such as poor aqueous solubility, is a significant hurdle in the development of many kinase inhibitors. Prodrug strategies represent a key approach to improving the druggability of this compound derivatives. The primary goal of a prodrug is to be converted in vivo to the active parent drug, often through enzymatic or chemical cleavage.
One common reason for employing a prodrug approach is to enhance water solubility, which can improve options for formulation and administration. For instance, the development of water-soluble analogs of pyrrolo[3,2-d]pyrimidines, an isomeric scaffold, highlights the importance of this strategy. researchgate.net While specific preclinical data on this compound prodrugs is emerging, the principles are well-established within the broader field of kinase inhibitors. For example, research on pyrazolo[3,4-d]pyrimidines, another isomeric scaffold, has shown that a prodrug approach can successfully improve aqueous solubility and, consequently, enhance in vivo efficacy. unisi.it
A prevalent strategy involves the temporary masking of polar functional groups with moieties that are cleaved in vivo. For example, phosphate (B84403) groups can be added to a molecule to increase its solubility, and these are then removed by endogenous phosphatases to release the active drug. A notable example, though from a related class of compounds, is the phosphoramidate (B1195095) prodrug GS-5734 (Remdesivir), where this strategy enables efficient delivery of the active nucleoside analog. acs.org This approach could be highly relevant for this compound derivatives, many of which function as ATP mimetics.
Another approach is the use of sustained-release formulations, which can be considered a type of prodrug system. A patent for a sustained-release dosage form of the this compound-based drug, ruxolitinib (B1666119), has been filed, indicating efforts to improve its therapeutic profile by controlling its release over time.
While extensive preclinical data on specific this compound prodrugs is not yet widely published, the rationale for their development is strong, and strategies successfully applied to isomeric and related scaffolds provide a clear roadmap for future research in this area.
Combination Therapy Approaches
The complexity of many diseases, particularly cancer, often necessitates targeting multiple pathways simultaneously. Combination therapies, where a this compound-based inhibitor is co-administered with another therapeutic agent, are being actively explored in preclinical models to enhance efficacy and overcome resistance.
One prominent example involves the FDA-approved JAK inhibitor tofacitinib (B832), which is based on the this compound scaffold. Preclinical studies have shown that tofacitinib, when used in combination with other agents, can have synergistic effects. In models of inflammatory bowel disease (IBD), the combination of tofacitinib with the FXR agonist FXR314 demonstrated improved outcomes related to intestinal barrier function, inflammation, and fibrosis at concentrations where the individual agents were less effective. nih.gov
In the context of cancer, tofacitinib has been shown to enhance the delivery of antibody-based therapeutics to tumor cells. acs.org By modulating the tumor microenvironment and reducing the number of tumor-associated inflammatory cells, tofacitinib increased the accumulation of antibody-drug conjugates in malignant cells, leading to improved antitumor responses in preclinical models. acs.org While tofacitinib alone showed no direct antitumor activity in these models, its ability to potentiate other therapies highlights the potential of this class of compounds in combination regimens. acs.org
Similarly, preclinical research has suggested that combining the JAK inhibitor ruxolitinib with MEK inhibitors could be a promising strategy for treating certain types of acute myeloid leukemia (AML). This approach aims to overcome resistance mechanisms that can emerge during treatment with a single agent.
The table below summarizes key preclinical findings for combination therapies involving this compound derivatives.
| This compound Derivative | Combination Agent | Disease Model | Key Preclinical Finding |
| Tofacitinib | FXR314 (FXR agonist) | Inflammatory Bowel Disease | Synergistic improvement of intestinal barrier function, inflammation, and fibrosis. nih.gov |
| Tofacitinib | Antibody-drug conjugates | Cancer | Enhanced delivery and accumulation of the antibody-based therapeutic in malignant cells, leading to increased antitumor response. acs.org |
| Ruxolitinib | MEK inhibitors | Acute Myeloid Leukemia | Synergistic effects in cell lines and patient-derived xenograft models, suggesting a potential approach to overcoming resistance. |
Comparison with Clinically Used Drugs
A crucial aspect of preclinical evaluation is benchmarking new investigational compounds against existing, clinically approved drugs. This provides a measure of their potential therapeutic value and helps to identify compounds with superior properties. Several studies have directly compared novel this compound derivatives with established therapies.
In one study, a series of new halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were evaluated for their anticancer activity. mdpi.com One of the most promising compounds from this series, designated 5k , was found to be a potent multi-targeted kinase inhibitor. Its activity was compared with sunitinib (B231), an FDA-approved multi-kinase inhibitor. Compound 5k exhibited an IC50 value of 136 nM against VEGFR2, demonstrating a two-fold increase in potency compared to sunitinib (IC50 = 261 nM) in the same assay. mdpi.com
Another preclinical investigation focused on the development of RET kinase inhibitors for the treatment of cancers such as non-small cell lung cancer. strath.ac.uk A lead compound, 59 , emerged from this research with low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. This positions it as a promising candidate for further development, especially for patient populations where existing therapies may be less effective. strath.ac.uk
The 5H-pyrrolo[2,a]pyrimidine scaffold is the foundation for several FDA-approved drugs, including the JAK inhibitors tofacitinib and ruxolitinib, and the anaplastic lymphoma kinase (ALK) inhibitor, lorlatinib. The clinical success of these drugs provides a strong validation for the continued exploration of this chemical class. Newer derivatives are often designed to improve upon the selectivity, potency, or pharmacokinetic profiles of these established medicines.
The following table provides a comparative overview of preclinical this compound derivatives and clinically used drugs.
| Investigational Compound | Target(s) | Comparison Drug | Key Preclinical Comparison |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | Sunitinib | Two-fold higher potency against VEGFR2 (IC50 = 136 nM vs. 261 nM for sunitinib). mdpi.com |
| Compound 59 | RET (wild-type and V804M mutant) | (Implied comparison to other RET inhibitors) | Low nanomolar potency against wild-type and drug-resistant RET kinase. strath.ac.uk |
| Novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrids (e.g., 16c ) | JAK2 | (Implied comparison to other JAK inhibitors) | High selectivity for JAK2 over JAK3 (>97-fold) and favorable pharmacokinetic profile in rats. nih.gov |
Future Directions and Research Gaps
Development of More Selective and Potent Inhibitors
A primary challenge in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects. nih.gov While many potent 5H-pyrrolo[2,3-d]pyrimidine-based inhibitors have been identified, the pursuit of enhanced selectivity remains a critical goal.
Recent efforts have led to the discovery of highly selective inhibitors for various kinases. For instance, a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives demonstrated exceptional selectivity for CDK2 over other cyclin-dependent kinases (CDKs) like CDK1, CDK4, CDK6, CDK7, and CDK9, with selectivity ratios exceeding 200-fold. bohrium.com Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in cancer immunotherapy. nih.gov One such inhibitor, 18h , exhibited an IC₅₀ value of 5.14 nM against CSF1R and showed over 38-fold selectivity against other type III receptor tyrosine kinases. nih.gov
The quest for potency is equally important. Researchers have synthesized halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' that have shown promising cytotoxic effects against various cancer cell lines. mdpi.com Notably, compound 5k from this series displayed outstanding inhibitory activity against multiple tyrosine kinases, including EGFR, Her2, and VEGFR2, with IC₅₀ values in the nanomolar range, and in some cases, surpassing the potency of the established inhibitor sunitinib (B231). mdpi.com
Future strategies should continue to leverage structure-activity relationships (SAR) and computational modeling to design compounds with improved binding affinity and selectivity. The incorporation of specific structural motifs, such as the 5,6-dimethyl substitution which can enhance hydrophobic interactions within the ATP binding pocket of kinases, has proven effective in increasing activity. Further exploration of substitutions at various positions of the pyrrolo[2,3-d]pyrimidine core is warranted to fine-tune the inhibitory profile of these compounds.
Exploration of Novel Therapeutic Applications
The therapeutic landscape for this compound derivatives is expanding beyond their established role as kinase inhibitors in oncology. New research is uncovering their potential in a variety of other diseases.
One promising area is in the treatment of neurodegenerative disorders. For example, inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) are being investigated as a potential therapy for Parkinson's disease. acs.org A novel chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine has been identified as a potent, selective, and orally bioavailable LRRK2 inhibitor with brain permeability. acs.org
The anti-inflammatory properties of these compounds are also gaining attention. Pyrrolo[2,3-d]pyrimidine derivatives targeting Janus Kinase 3 (JAK3) have shown immunosuppressive potential, suggesting their utility in autoimmune disorders.
Furthermore, the scaffold has demonstrated activity against microbial pathogens. For instance, certain derivatives have shown antiviral activity against Zika virus. bohrium.com The development of novel antifolates based on the pyrrolo[2,3-d]pyrimidine ring system has also yielded compounds with potent antitumor activities, indicating their potential as alternatives to traditional chemotherapeutics like methotrexate. nih.gov
The exploration of these and other novel therapeutic applications will require a multidisciplinary approach, combining medicinal chemistry, pharmacology, and clinical research to validate new targets and translate promising preclinical findings into effective treatments.
Addressing Contradictory Biological Activity Data
A significant challenge in the field is the presence of conflicting biological activity data for some this compound derivatives. These discrepancies can arise from several factors, including variations in assay conditions, differences in the purity of synthesized compounds, and the use of different cell lines or animal models.
For example, conflicting reports on the relative potency of C5 ethyl versus methyl substitutions on the pyrrolo[2,3-d]pyrimidine ring highlight the need for standardized testing protocols. The flexibility of the kinase binding pocket can also contribute to these inconsistencies, as minor structural changes in the inhibitor can lead to significant differences in binding affinity and biological activity.
To address these issues, researchers should prioritize the following:
Standardization of Assays: Establishing and adhering to standardized protocols for kinase assays, including ATP concentration and incubation times, can help minimize variability between studies.
Control for Solubility: Ensuring that compounds are fully solubilized, for instance by using DMSO concentrations of ≤0.1%, is crucial to avoid artificial inhibition.
Structural Validation: Cross-validating biological activity data with structural information from techniques like X-ray crystallography can help to resolve ambiguities and provide a clearer understanding of the structure-activity relationship.
By systematically addressing these sources of variability, the scientific community can build a more robust and reliable dataset for the biological activity of this compound derivatives, which will in turn facilitate more effective drug development.
Further Elucidation of Mechanism of Action for New Derivatives
While the primary mechanism of action for many this compound derivatives is the competitive inhibition of ATP binding to kinases, a deeper understanding of their molecular interactions is essential for the development of next-generation therapeutics. researchgate.net
Recent studies have begun to unravel the nuanced mechanisms of these compounds. For example, mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key apoptotic proteins like caspase-3, Bax, and Bcl-2. mdpi.com Similarly, some novel derivatives have been shown to induce apoptosis in chondrosarcoma cells, suggesting that their anticancer activity is linked to the inhibition of tyrosine kinases and the subsequent activation of apoptotic pathways. researchgate.net
The development of dual-target inhibitors represents another important area of research. For instance, pyrrolo[2,3-d]pyrimidine-based derivatives have been discovered that act as potent dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC), offering a potential strategy to overcome drug resistance in solid tumors. acs.org
Future research should focus on:
Identifying Downstream Targets: Moving beyond the primary kinase target to identify and validate the downstream signaling pathways affected by these inhibitors.
Investigating Allosteric Inhibition: Exploring the potential for allosteric inhibition, which could offer a path to greater selectivity and novel mechanisms of action.
Utilizing Advanced "-omics" Technologies: Employing proteomics, transcriptomics, and metabolomics to gain a comprehensive understanding of the cellular response to these compounds.
A more complete picture of the mechanism of action will enable the rational design of more effective and less toxic drugs.
Optimization of Pharmacokinetic and ADME Properties
The therapeutic success of any drug candidate is contingent upon its pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) properties. acs.org While many potent this compound inhibitors have been developed, their clinical translation is often hampered by suboptimal ADME profiles.
Recent studies have highlighted both the challenges and successes in this area. For example, a series of highly selective CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold exhibited low drug exposure in plasma during in vivo studies. ntnu.no However, one compound from this series, the benzoic acid 45 , displayed more promising pharmacokinetic parameters. ntnu.no In another study, the lead analog 6 , a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine LRRK2 inhibitor, was found to have acceptable ADME and pharmacokinetic properties, including brain permeability. acs.org
Systematic structural optimization has led to the discovery of compounds with improved characteristics. For instance, compound 50 , a KRAS G12C inhibitor, exhibited satisfactory selectivity and moderate pharmacokinetic characters. nih.gov
Future optimization strategies should focus on:
Improving Solubility: Modifying the scaffold to enhance aqueous solubility without compromising biological activity.
Enhancing Metabolic Stability: Identifying and blocking sites of metabolic degradation, for example, through the introduction of deuterium. bohrium.com
Modulating Permeability: Fine-tuning the lipophilicity of the compounds to achieve the desired balance between membrane permeability and aqueous solubility.
Early ADME Profiling: Integrating ADME profiling early in the drug discovery process to identify and address potential liabilities before significant resources are invested.
By systematically addressing these pharmacokinetic challenges, researchers can increase the likelihood of translating potent and selective inhibitors into clinically effective drugs.
Investigation of Tumor Microenvironment Interactions
The tumor microenvironment (TME) plays a crucial role in cancer progression, metastasis, and drug resistance. Understanding how this compound derivatives interact with the TME is a critical and emerging area of research.
Recent studies have begun to shed light on these interactions. For instance, the inhibition of CSF1R by pyrrolo[2,3-d]pyrimidine derivatives can lead to the repolarization of tumor-associated macrophages (TAMs), which are key components of the TME. nih.gov Treatment with the CSF1R inhibitor 18h was shown to alter macrophage polarization in a dose-dependent manner. nih.gov
Furthermore, dual JAK/HDAC inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been shown to diminish the activation of the LIFR-JAK-STAT signaling pathway, which can be triggered by tumor-associated fibroblasts (TAFs), another important cell type in the TME. acs.org This suggests that these compounds could potentially overcome drug resistance mediated by the TME. acs.org
Future research in this area should aim to:
Characterize TME Modulation: Systematically characterize the effects of these inhibitors on various components of the TME, including immune cells, fibroblasts, and the extracellular matrix.
Develop TME-Targeted Therapies: Design novel derivatives that specifically target signaling pathways within the TME to enhance their antitumor efficacy.
Investigate Combination Therapies: Explore the potential of combining pyrrolo[2,3-d]pyrimidine-based inhibitors with other immunotherapies to achieve synergistic effects.
A deeper understanding of the interplay between these compounds and the TME will be essential for developing more effective and durable cancer therapies.
Clinical Translation of Promising Candidates
The ultimate goal of drug discovery is the successful clinical translation of promising candidates into approved therapies. While the this compound scaffold is present in FDA-approved drugs like tofacitinib (B832) and baricitinib, the path to clinical success for new derivatives remains challenging. nih.gov
Several promising candidates are emerging from preclinical studies. For example, compound 15d , a dual JAK/HDAC inhibitor, has demonstrated effective tumor growth inhibition in a xenograft model of triple-negative breast cancer. acs.org Similarly, compound 18h , a selective CSF1R inhibitor, has shown in vivo efficacy in a mouse xenograft model. nih.gov The KRAS G12C inhibitor 50 has also demonstrated good anticancer effects in vivo. nih.gov
To facilitate the clinical translation of these and other promising candidates, several key steps are necessary:
Rigorous Preclinical Evaluation: Conducting comprehensive preclinical studies to thoroughly evaluate the efficacy, safety, and pharmacokinetic profiles of lead compounds.
Biomarker Development: Identifying and validating predictive biomarkers to select patients who are most likely to respond to treatment.
Well-Designed Clinical Trials: Designing and executing well-controlled clinical trials to definitively assess the safety and efficacy of new drug candidates in human patients.
The successful translation of these promising preclinical findings into new medicines will require a concerted effort from academic researchers, pharmaceutical companies, and regulatory agencies.
Q & A
Q. What are the common synthetic routes for 5H-pyrrolo[2,3-d]pyrimidine and its derivatives?
Methodological Answer: The synthesis of this compound derivatives typically involves:
- Formylation and Hydrogenolysis : Conversion of pyrimidines to pyrimido[5,4-c]pyridazines using formylating agents (e.g., tert-butoxybis(dimethylamino)methane, BBDM), followed by hydrogenolytic ring contraction .
- Condensation Reactions : Reaction of 3-aminopyrroles with nitriles or aldehydes in polar solvents (e.g., DMF) under reflux conditions .
- Phosphorus Oxychloride (POCl₃) Activation : Chlorination of hydroxyl groups in intermediates to enhance reactivity, as seen in the synthesis of 5-aryloyl derivatives .
Key considerations include solvent selection (e.g., methanol, acetic acid) and temperature control (110–115°C for cyclization steps) .
Q. How is the structural integrity of synthesized this compound derivatives validated?
Methodological Answer: Structural characterization employs:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and ring fusion patterns (e.g., δ 7.25–8.50 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detection of functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amino (-NH₂, ~3300 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in complex derivatives (e.g., iodinated analogs) .
Advanced Research Questions
Q. What strategies optimize the yield of this compound derivatives under varying reaction conditions?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Use of acid catalysts (e.g., p-toluenesulfonic acid) to accelerate cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol facilitates precipitation of final products .
- Temperature Gradients : Gradual heating (e.g., 110–115°C for 3–5 hours) prevents decomposition of heat-sensitive intermediates .
- Protecting Groups : Temporary protection of reactive sites (e.g., ribofuranosyl groups) to avoid side reactions during nitration .
Q. How can discrepancies in biological activity data across analogs be resolved?
Methodological Answer: Addressing contradictions involves:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at key positions (e.g., C4 ethyl or chloro groups) to correlate structural changes with activity .
- Dose-Response Assays : Testing analogs across a concentration range (e.g., 0.1–100 µM) to identify potency thresholds .
- Off-Target Profiling : Screening against unrelated kinases or receptors to rule out nonspecific effects .
- Molecular Dynamics Simulations : Modeling ligand-receptor interactions to explain variations in binding affinity .
Q. What methodologies validate the role of this compound derivatives as kinase inhibitors?
Methodological Answer: Validation protocols include:
- Kinase Inhibition Assays : In vitro testing against FAK (Focal Adhesion Kinase) or CHK1 (Checkpoint Kinase 1) using ATP-competitive binding assays .
- Cellular Efficacy : Measuring antiproliferative effects in cancer cell lines (e.g., IC₅₀ values) .
- Western Blotting : Detecting phosphorylation status of downstream targets (e.g., paxillin for FAK inhibition) .
- Molecular Docking : Aligning derivatives with kinase active sites (e.g., hinge region of FAK) to predict binding modes .
Data Analysis and Experimental Design
Q. How to design experiments for analyzing reactive intermediates in this compound synthesis?
Methodological Answer:
- Trapping Intermediates : Use quenching agents (e.g., methanol) to isolate unstable species like pyrimido[5,4-c]pyridazines .
- In Situ Monitoring : Employ techniques like HPLC-MS or IR spectroscopy to track reaction progress in real time .
- Computational Modeling : DFT (Density Functional Theory) calculations to predict intermediate stability and reaction pathways .
Q. What statistical approaches resolve contradictory data in structure-activity studies?
Methodological Answer:
- Multivariate Analysis : Principal Component Analysis (PCA) to identify variables (e.g., substituent electronegativity) driving activity differences .
- Cluster Analysis : Grouping analogs with similar biological profiles to uncover hidden trends .
- Robust Regression Models : Correlating physicochemical properties (e.g., logP, polar surface area) with IC₅₀ values .
Tables of Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
